molecular formula C₇H₈ClN₅O₂ B1144907 [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine CAS No. 1575569-69-5

[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine

Cat. No. B1144907
CAS RN: 1575569-69-5
M. Wt: 229.62
InChI Key:
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Description

“[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine” is also known as Imidacloprid . It is a neonicotinoid, which are a class of neuro-active insecticides modeled after nicotine .


Molecular Structure Analysis

The molecular structure of Imidacloprid consists of a nitroguanidine group attached to a chloropyridinylmethyl group . The molecular formula is C9H10ClN5O2 .


Chemical Reactions Analysis

Imidacloprid undergoes photolysis in water, resulting in several degradation products including 6-chloronicotinaldehyde, N-methylnicotinic acid amide, 1-(6-chloro-3-pyridinyl)methyl-2-imidazolinone, and 6-chloro-3-pyridylmethylethylenediamine .


Physical And Chemical Properties Analysis

Imidacloprid is a crystalline solid with a relative molecular mass of 255.7 . It is soluble in water and most organic solvents .

Mechanism of Action

Imidacloprid acts on the nicotinic acetylcholine receptors of insects, causing overstimulation of their nervous system, which leads to death . It is used to control harmful insects and pests to protect crops .

Safety and Hazards

Imidacloprid is toxic if swallowed and can be harmful if inhaled or comes into contact with skin . It is very toxic to aquatic life with long-lasting effects . Proper safety measures should be taken while handling, storing, and disposing of this chemical .

Future Directions

As a widely used pesticide, Imidacloprid is subject to ongoing research and regulatory review . There is a growing interest in understanding its environmental impact, degradation pathways, and potential for bioaccumulation . Additionally, the development of safer and more effective alternatives is a key area of focus .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine involves the reaction of a guanidine derivative with a chloropyridine derivative in the presence of a catalyst.", "Starting Materials": [ "Guanidine derivative", "Chloropyridine derivative", "Catalyst" ], "Reaction": [ "Step 1: Dissolve the guanidine derivative in a suitable solvent.", "Step 2: Add the chloropyridine derivative to the solution.", "Step 3: Add the catalyst to the solution.", "Step 4: Heat the solution to a suitable temperature and stir for a suitable time.", "Step 5: Cool the solution and filter the resulting solid.", "Step 6: Wash the solid with a suitable solvent and dry to obtain [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine." ] }

CAS RN

1575569-69-5

Product Name

[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine

Molecular Formula

C₇H₈ClN₅O₂

Molecular Weight

229.62

Origin of Product

United States

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